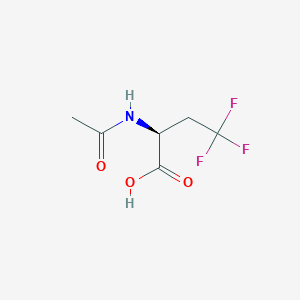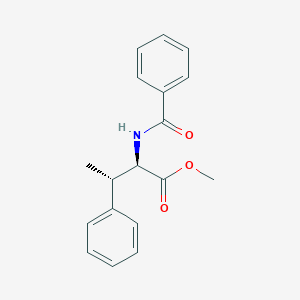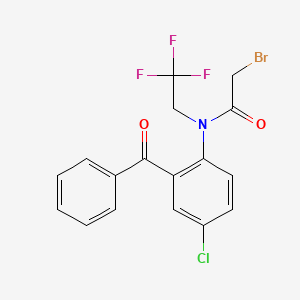![molecular formula C10H19NO3 B12848464 tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₃. It is known for its unique structure, which includes a cyclopropyl group and a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a cyclopropylmethyl halide under basic conditions. The reaction is typically carried out in an organic solvent such as toluene, with sodium tert-butoxide as the base. The reaction mixture is stirred at low temperatures (0°C) for a specific duration, followed by quenching with a saturated sodium bicarbonate solution and extraction with ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: SOCl₂ in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of a chloro derivative.
Aplicaciones Científicas De Investigación
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate
- tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
Comparison: tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate is unique due to its specific structure, which includes a cyclopropyl group and a carbamate functional group. This structural uniqueness contributes to its distinct chemical properties and potential biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11(4)7-10(13)5-6-10/h13H,5-7H2,1-4H3 |
Clave InChI |
YUYCTFVUCHGRKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


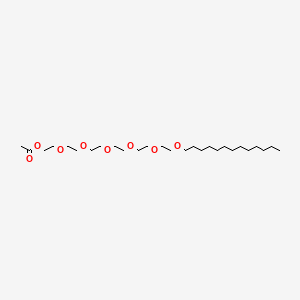
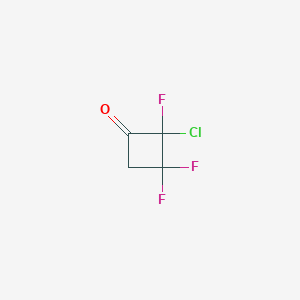
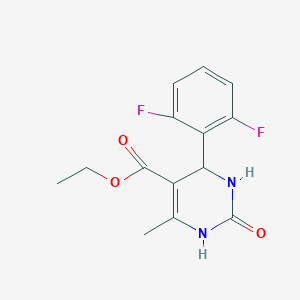
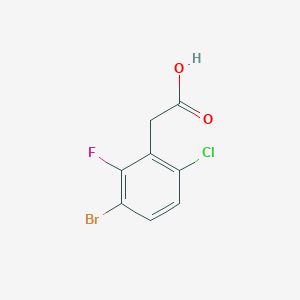
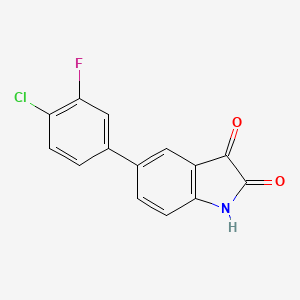
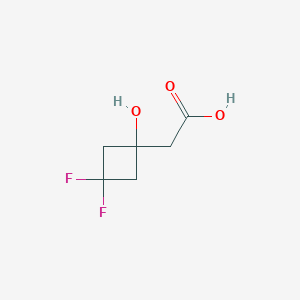
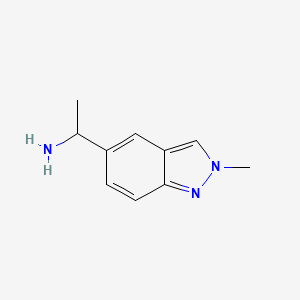
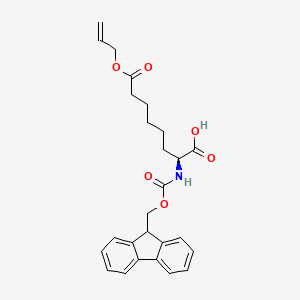
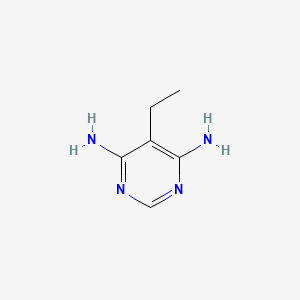
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
